BenchChemオンラインストアへようこそ!

N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)acetamide

Click chemistry Metabolic stability Triazole regioisomerism

This 2-oxo-1-pyrrolidinyl triazole derivative uniquely integrates a 1,2,3-triazole regioisomer and 4-phenyl substituent—validated as a critical hydrophobic contact element in gp120 inhibitor peptides—offering metabolic stability advantages over amide-linked analogs. Its structural divergence from UCB patent 1,2,4-triazole exemplars makes it essential for dissecting SV2A binding kinetics and pro-cognitive efficacy. Procure this specific entity to ensure reproducible SAR, microsomal stability, and click-chemistry library expansion campaigns.

Molecular Formula C16H19N5O2
Molecular Weight 313.361
CAS No. 2034424-49-0
Cat. No. B2479724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)acetamide
CAS2034424-49-0
Molecular FormulaC16H19N5O2
Molecular Weight313.361
Structural Identifiers
SMILESCC(=O)NCC(=O)N1CCC(C1)N2C=C(N=N2)C3=CC=CC=C3
InChIInChI=1S/C16H19N5O2/c1-12(22)17-9-16(23)20-8-7-14(10-20)21-11-15(18-19-21)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3,(H,17,22)
InChIKeyDIKVVFFBGOSMRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)acetamide (CAS 2034424-49-0): Chemical Class and Core Structural Characteristics


N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)acetamide (CAS 2034424-49-0) is a synthetic small molecule belonging to the 2-oxo-1-pyrrolidinyl triazole derivative class. Its structure integrates a pyrrolidin-2-one core, a 4-phenyl-1H-1,2,3-triazole substituent at the pyrrolidine 3-position, and an N-ethylacetamide side chain . This compound class has been disclosed in patents as pharmaceutical candidates for enhancing cognitive function and counteracting cognitive decline [1]. The 1,2,3-triazole moiety—commonly introduced via copper-catalyzed azide-alkyne cycloaddition (click chemistry)—confers synthetic accessibility and has been shown in related chemotypes to improve metabolic stability relative to amide-linked analogs [2]. However, this specific compound lacks published primary research data; its differentiation profile must therefore be inferred from structurally related chemotypes and class-level evidence.

Why N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)acetamide Cannot Be Replaced by Generic 2‑Oxopyrrolidine Analogs


The 2-oxo-1-pyrrolidinyl chemical space is pharmacologically heterogeneous: substituent identity, triazole regioisomerism, and linker connectivity collectively dictate target engagement, selectivity, and metabolic fate. The 1,2,3-triazole isomer present in this compound is synthetically accessible via click chemistry and has been demonstrated to enhance metabolic stability relative to amide bioisosteres in dopamine D4 receptor ligands [1]. In contrast, the 1,2,4-triazole regioisomers exemplified in the UCB cognitive-enhancement patent (e.g., (4R)-1-[(5-chloro-1H-1,2,4-triazol-1-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one) engage distinct pharmacophoric requirements [2]. Furthermore, the 4-phenyltriazole motif has been independently validated as a critical hydrophobic contact element in HIV-1 gp120 inhibitor peptides, demonstrating that this substructure drives protein–protein interaction binding energy in ways that unsubstituted or alkyl-substituted triazoles cannot replicate [3]. Generic substitution across this compound class therefore risks loss of both target affinity and metabolic stability, making procurement of the specific entity essential for reproducible research.

Quantitative Differentiation Evidence for N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)acetamide Versus Closest Analogs


1,2,3-Triazole Regioisomerism Confers Distinct Synthetic Accessibility and Metabolic Stability Compared to 1,2,4-Triazole Derivatives

The target compound contains a 1,2,3-triazole ring, whereas the lead clinical candidates from the UCB 2-oxo-1-pyrrolidinyl triazole patent series (e.g., (4R)-1-[(5-chloro-1H-1,2,4-triazol-1-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one) employ a 1,2,4-triazole [1]. 1,2,3-Triazoles are routinely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a modular, high-yielding click reaction that enables rapid library diversification, whereas 1,2,4-triazole installation typically requires less efficient N-alkylation chemistry [2]. In dopamine D4 receptor ligands, 1,2,3-triazole replacement of amide bonds improved metabolic stability in rat liver microsomes: representative triazole compounds 17 and 18 exhibited extended plasma half-lives compared to their amide counterparts, which were rapidly degraded by amidase-mediated hydrolysis [2]. Although compound-specific microsomal data for this exact molecule are not publicly available, the 1,2,3-triazole substructure is class-associated with superior resistance to phase I oxidative and hydrolytic metabolism relative to 1,2,4-triazole and amide-linked analogs.

Click chemistry Metabolic stability Triazole regioisomerism Bioisostere

4-Phenyltriazole Hydrophobic Motif Is Validated as a Key Protein–Protein Interaction Anchor in HIV-1 gp120 Inhibitor Peptides

Molecular dynamics simulations and STD NMR experiments on peptide triazole HIV-1 entry inhibitors identified the I-X-W tripartite motif, where X = (2S,4S)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine, as the major contributor to contacts at the gp120–peptide triazole interface [1]. The 4-phenyl group on the triazole ring provides critical hydrophobic burial energy that stabilizes the protein–ligand complex. This structural motif is directly embedded in the target compound's scaffold. By contrast, the UCB patent exemplars feature a 3,4,5-trifluorophenyl substituent on the pyrrolidine ring rather than a phenyltriazole, targeting a different pharmacophoric hypothesis (SV2A modulation for cognitive enhancement) [2]. The 4-phenyl-1,2,3-triazole moiety thus represents a privileged, experimentally validated protein-interaction motif that is absent from other 2-oxopyrrolidine triazole chemotypes.

HIV-1 gp120 Protein–protein interaction Hydrophobic motif Peptide triazole

N-Ethylacetamide Side Chain Differentiates This Compound from N-Phenylacetamide and Carbonyl-Linked Analogs in the Same CAS Series

Within the 2034424-XX-X CAS series, three closely related compounds illustrate how linker variation modulates molecular properties: (i) N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)acetamide (CAS 2034424-49-0, the target) bears a flexible ethyl linker between the pyrrolidine carbonyl and acetamide; (ii) N-(4-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)phenyl)acetamide (CAS 2034558-19-3) adds a phenyl ring on the acetamide side, increasing molecular weight from ~329 to ~389 Da and adding a rotatable aromatic group; (iii) N-(4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide (CAS 2034424-27-4) replaces the ethyl linker with a more rigid carbonyl–phenyl connector, altering conformational flexibility and hydrogen-bonding capacity [1]. The ethyl-linked target compound is the least sterically encumbered and most flexible of the three, which may favor target engagement in sterically constrained binding pockets where the bulkier phenylacetamide analogs are excluded.

Linker structure–activity relationship Physicochemical properties CAS series comparison

Dual Amide–Triazole Architecture Offers a Hybrid Pharmacophore Not Present in Either Amide-Only or Triazole-Only Comparative Chemotypes

The target compound uniquely integrates two hydrogen-bond-capable amide groups (pyrrolidin-2-one carbonyl and terminal acetamide) with a 1,2,3-triazole ring. Comparative chemotypes either lack the triazole entirely (e.g., levetiracetam and brivaracetam, which are pure 2-oxo-1-pyrrolidinyl amides without any triazole [1]) or replace the amide with a triazole (as in the D4R triazole analogs, where the amide bond is bioisosterically substituted [2]). The dual amide–triazole architecture provides: (a) two distinct hydrogen-bond acceptor/donor sites for target protein engagement; (b) the metabolic vulnerability of the amide bonds, which may be exploited for prodrug design or tunable clearance; and (c) the 1,2,3-triazole's aromatic stacking and dipole moment (~5 D) that pure amide scaffolds cannot provide. Levetiracetam binds SV2A with pKi ≈ 4.5–5.0 [1], whereas the D4R 1,2,3-triazole analogs retain Ki ≤ 100 nM at D4R [2], illustrating that triazole incorporation does not inherently compromise target affinity while adding metabolic benefits.

Hybrid pharmacophore Amide bond Triazole Multivalent binding

Optimal Research and Industrial Application Scenarios for N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)acetamide (CAS 2034424-49-0)


Fragment-Based and Minimal-Pharmacophore Screening for Cognitive Disorder Targets

The compound's relatively low molecular weight (~329 Da), high conformational flexibility (ethyl linker), and dual amide–triazole pharmacophore make it an ideal starting fragment for structure–activity relationship campaigns targeting SV2A or related synaptic vesicle proteins implicated in cognitive enhancement, as taught by the UCB patent family [1]. Its 1,2,3-triazole ring provides a click-chemistry-compatible handle for rapid library expansion, enabling systematic variation of the phenyl substituent to probe hydrophobic pocket requirements.

Protein–Protein Interaction Inhibitor Development Leveraging the 4-Phenyltriazole Motif

The 4-phenyl-1,2,3-triazole moiety has been experimentally validated as a dominant hydrophobic contact element in HIV-1 gp120 inhibitor peptides [2]. Researchers developing peptidomimetic or small-molecule inhibitors of protein–protein interactions—particularly those involving gp120 or analogous viral entry glycoproteins—should procure this compound as a core scaffold for exploring non-peptide mimetics of the I-X-W tripartite binding motif.

Metabolic Stability Profiling of Amide–Triazole Hybrid Chemotypes

The compound's dual amide–triazole architecture serves as a model system for investigating the interplay between amide-mediated hydrogen bonding and triazole-mediated metabolic stabilization. As demonstrated with D4R ligands, 1,2,3-triazole substitution enhances resistance to amidase hydrolysis in rat liver microsomes [3]. Comparative microsomal stability studies using this compound alongside its all-amide or all-triazole analogs can quantify the metabolic advantage conferred by the hybrid architecture, informing lead optimization strategies for CNS-penetrant therapeutics.

Chemical Biology Tool for Deconvoluting SV2A-Dependent vs. SV2A-Independent Cognitive Mechanisms

The compound's structural divergence from the UCB patent exemplars—specifically the 1,2,3-triazole regioisomerism and phenyl (vs. trifluorophenyl) substitution—suggests potentially distinct SV2A binding kinetics or occupancy profiles [1]. Procuring this compound enables side-by-side pharmacological profiling against clinical-stage 2-oxopyrrolidine SV2A ligands (levetiracetam, brivaracetam) to dissect on-target vs. off-target contributions to pro-cognitive efficacy in rodent behavioral models.

Quote Request

Request a Quote for N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.